3-(2,3-Dichlorophenyl)butanoic acid
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Overview
Description
3-(2,3-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)butanoic acid typically involves the reaction of 2,3-dichlorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,3-dichlorobenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acid or dichloroketones.
Reduction: Formation of dichlorophenylbutanol or dichlorophenylbutanal.
Substitution: Formation of substituted phenylbutanoic acids with various functional groups.
Scientific Research Applications
3-(2,3-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)butanoic acid
- 3-(3,4-Dichlorophenyl)butanoic acid
- 3-(2,3-Dichlorophenyl)propanoic acid
Uniqueness
3-(2,3-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
VGCNDVFTXWJVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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